Deoxyenterocin

Description

5-Deoxyenterocin is a natural product found in Streptomyces qinglanensis with data available.

Structure

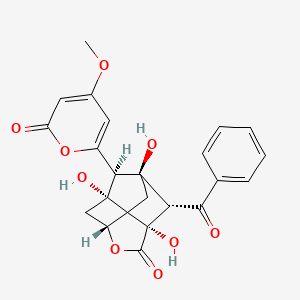

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,3S,6S,8R,9S)-2-benzoyl-1,3,8-trihydroxy-9-(4-methoxy-6-oxopyran-2-yl)-5-oxatricyclo[4.3.1.03,8]decan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O9/c1-29-12-7-14(31-15(23)8-12)17-20(26)9-13-10-21(17,27)22(28,19(25)30-13)18(20)16(24)11-5-3-2-4-6-11/h2-8,13,17-18,26-28H,9-10H2,1H3/t13-,17-,18-,20-,21+,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTKCEZMWSNDCMR-SAKMHLFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)OC(=C1)C2C3(CC4CC2(C(C3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=O)OC(=C1)[C@H]2[C@]3(C[C@H]4C[C@@]2([C@@]([C@H]3C(=O)C5=CC=CC=C5)(C(=O)O4)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Deoxyenterocin: A Technical Guide to its Discovery from a Marine Ascidian

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deoxyenterocin, a polyketide natural product, was first discovered and isolated from a marine ascidian of the genus Didemnum. While initially sourced from a marine invertebrate, compelling evidence points to a microbial origin, likely a symbiotic Streptomyces species residing within the ascidian host. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of this compound, with a focus on the methodologies employed. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in natural product chemistry, microbiology, and drug discovery.

Introduction

Marine invertebrates, particularly ascidians, are a prolific source of novel bioactive secondary metabolites. These organisms often harbor a diverse community of symbiotic microorganisms, which are the true producers of many of these compounds. The discovery of this compound from a Didemnum species is a prime example of the chemical diversity found in these marine symbiotic relationships. This compound is a co-metabolite of the better-known enterocin (B1671362), a polyketide with established antibacterial properties produced by various Streptomyces species. The presence of this compound within an ascidian strongly suggests a symbiotic relationship with a Streptomyces bacterium, a notion supported by the frequent isolation of this bacterial genus from marine tunicates.

This guide will delve into the technical aspects of this compound's discovery, providing a detailed roadmap for researchers interested in this molecule and the broader field of marine natural products.

Discovery and Microbial Origin

This compound was first reported in 1996 by Kang, Jensen, and Fenical, who isolated it from an undescribed species of the marine ascidian Didemnum, collected in Western Australia.[1] Alongside this compound, the researchers also isolated enterocin and two of its fatty acid esters.[1] The structural similarity of these compounds to known metabolites from terrestrial Streptomyces species immediately suggested a microbial origin for the compounds found in the ascidian.[1]

While direct evidence of the specific Streptomyces strain responsible for this compound production within the Didemnum host from the original discovery is not detailed, subsequent research has solidified the link between Streptomyces and the biosynthesis of enterocins. Streptomyces are well-documented symbionts in various marine animals, including ascidians, where they are known to produce a wide array of secondary metabolites, including polyketides.[2] This symbiotic relationship is believed to be a protective mechanism for the host organism.

dot

Caption: Logical relationship of this compound's origin.

Isolation and Purification

The isolation of this compound from the marine ascidian Didemnum sp. involves a multi-step process combining solvent extraction and chromatographic techniques. The general workflow is outlined below.

Experimental Protocol: Isolation of this compound

-

Extraction:

-

The collected ascidian biomass is repeatedly extracted with a polar organic solvent, such as methanol (B129727) or a mixture of dichloromethane (B109758) and methanol.

-

The resulting crude extract is then concentrated under reduced pressure.

-

-

Solvent Partitioning:

-

The concentrated crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning between ethyl acetate (B1210297) and water.

-

The organic layer, containing the less polar compounds including this compound, is collected and dried.

-

-

Chromatographic Purification:

-

Silica (B1680970) Gel Chromatography: The dried organic extract is fractionated using silica gel column chromatography with a gradient of increasing solvent polarity (e.g., from hexane (B92381) to ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Fractions showing promising activity or containing compounds of interest are further purified by reversed-phase HPLC (e.g., using a C18 column) with a suitable solvent system (e.g., a gradient of acetonitrile (B52724) in water) to yield pure this compound.

-

dot

Caption: General workflow for this compound isolation.

Structure Elucidation

The chemical structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

-

Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight and elemental composition of the molecule.

-

¹H NMR Spectroscopy: Provides information about the number and types of protons in the molecule and their neighboring protons.

-

¹³C NMR Spectroscopy: Reveals the number and types of carbon atoms in the molecule.

-

2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the assembly of the molecular structure.

Experimental Protocol: Structure Elucidation

-

Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: A suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) is performed on a high-field NMR spectrometer.

-

Data Analysis: The chemical shifts, coupling constants, and correlations from the NMR spectra are analyzed to piece together the fragments of the molecule and determine its complete structure. The data is compared with that of known related compounds, such as enterocin, to confirm the structural assignment.

Biological Activity

This compound, like its parent compound enterocin, exhibits antibacterial activity. While extensive studies on this compound's specific activity are limited, the activity of the closely related enterocins provides a strong indication of its potential.

Quantitative Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for enterocin against various bacterial strains. It is anticipated that this compound would exhibit a similar spectrum of activity.

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 27 - 109[3] |

| Enterococcus faecalis | Gram-positive | 13.85[4] |

| Listeria monocytogenes | Gram-positive | 0.1 - 3.2[1] |

| Bacillus cereus | Gram-positive | 27 - 109[3] |

| Salmonella enterica | Gram-negative | 0.1 - 3.2[1] |

| Escherichia coli | Gram-negative | 0.1 - 3.2[1] |

| Pseudomonas aeruginosa | Gram-negative | 27 - 109[3] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Culture: The target bacterial strains are grown in a suitable broth medium to a specific optical density.

-

Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The microtiter plate is incubated at the optimal temperature for bacterial growth for 18-24 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Biosynthesis

The biosynthesis of enterocin and, by extension, this compound, occurs via a type II polyketide synthase (PKS) pathway in Streptomyces species. This pathway involves the iterative condensation of small carboxylic acid units to build the polyketide backbone.

dot

Caption: Simplified biosynthesis pathway of Enterocin/Deoxyenterocin.

Conclusion

The discovery of this compound from a marine ascidian highlights the significant potential of marine invertebrates and their microbial symbionts as a source of novel drug leads. The likely microbial origin of this compound underscores the importance of studying these complex symbiotic relationships to unlock new chemical diversity. This technical guide provides a foundational resource for researchers, offering detailed methodologies and a summary of the current knowledge on this compound. Further investigation into the specific symbiotic relationship between Didemnum and Streptomyces, as well as a more comprehensive evaluation of the biological activity of this compound, will be crucial for its potential development as a therapeutic agent.

References

- 1. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of Polyketides in Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A Comparison of Antibacterial Properties of Tachyplesin, Thanatin, and Enterocin P on Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

Deoxyenterocin-Producing Streptomyces Strains: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of deoxyenterocin, a polyketide metabolite, with a focus on the Streptomyces strains known to produce it. This compound is primarily recognized as a biosynthetic precursor to the more abundant and studied compound, enterocin (B1671362). This document details the current understanding of its biosynthesis, the genetic regulation involved, and protocols for its isolation and characterization. Due to a scarcity of specific quantitative data on this compound production, this guide leverages the more extensive research on enterocin as a proxy, highlighting areas where further investigation is needed.

Introduction to this compound and Producing Strains

This compound, specifically 5-deoxyenterocin (B10789068), is a polyketide natural product that has been identified as a minor metabolite in cultures of several Streptomyces species known for producing enterocin.[1] Enterocin itself is a highly oxygenated polyketide with antibacterial properties.[2] The producing strains are often of marine origin and include:

-

Streptomyces candidus var. enterostaticus [1]

-

Streptomyces viridochromogenes [1]

-

Streptomyces hygroscopicus [1]

-

Streptomyces maritimus , a marine isolate from which the enterocin biosynthetic gene cluster (enc) was first cloned and characterized.[3][4]

While these strains are primarily noted for enterocin production, their metabolic profiles contain 5-deoxyenterocin as an intermediate. To date, specific strains that are high-level producers of this compound have not been extensively documented, representing a significant knowledge gap and an opportunity for future research.

Biosynthesis of this compound

This compound is synthesized via a type II polyketide synthase (PKS) pathway, encoded by the enc gene cluster.[4][5] The biosynthesis begins with a benzoyl-CoA starter unit, followed by the iterative addition of seven malonyl-CoA extender units to form a linear octaketide chain.[6] A key and unusual step in this pathway is a Favorskii-type rearrangement catalyzed by the oxygenase EncM.[6] This rearrangement leads to the formation of the characteristic tricyclic core of the enterocin family of compounds.

Following the rearrangement and subsequent cyclizations, 5-deoxyenterocin is formed after methylation by the O-methyltransferase EncK.[6] The final step in the biosynthesis of enterocin is the stereospecific hydroxylation of 5-deoxyenterocin at the C-5 position by the cytochrome P450 monooxygenase EncR.[6]

Diagram of the this compound Biosynthetic Pathway

Caption: Biosynthetic pathway of 5-deoxyenterocin and enterocin.

Quantitative Data on this compound Production

A comprehensive review of existing literature reveals a significant lack of quantitative data specifically for 5-deoxyenterocin production yields from Streptomyces strains. Most studies focus on the isolation and quantification of the major metabolite, enterocin, or provide qualitative data on the presence of this compound. This represents a critical area for future research, including the development of analytical methods for the precise quantification of this compound in fermentation broths.

| Streptomyces Strain | Metabolite | Production Data | Reference |

| Streptomyces maritimus | 5-Deoxyenterocin | Isolated as a minor metabolite; quantitative yields not reported. | [3],[4] |

| Streptomyces candidus | 5-Deoxyenterocin | Identified as a minor metabolite alongside enterocin. | [1] |

| Streptomyces hygroscopicus | 5-Deoxyenterocin | Identified as a minor metabolite alongside enterocin. | [1] |

| Streptomyces sp. OUCMDZ-3434 | 5-Deoxyenterocin | Isolated and characterized; yields not specified. |

Note: The table highlights the qualitative nature of the current data. Future work should aim to populate such a table with quantitative yields (e.g., in mg/L) to facilitate strain selection and process optimization for this compound production.

Experimental Protocols

The following protocols are adapted from established methods for the isolation and purification of polyketides from Streptomyces and can be applied to this compound.

Fermentation of Streptomyces for this compound Production

-

Strain Activation: Aseptically transfer a loopful of spores from a stock slant of the desired Streptomyces strain to a flask containing a suitable seed culture medium (e.g., Tryptone Soya Broth).

-

Seed Culture Incubation: Incubate the flask at 28-30°C for 2-3 days on a rotary shaker (200 rpm) until sufficient mycelial growth is observed.

-

Production Culture Inoculation: Transfer the seed culture (typically 5% v/v) into a larger fermenter containing a production medium optimized for polyketide synthesis.

-

Fermentation: Maintain the production culture at 28-30°C for 5-7 days with adequate aeration and agitation.

Extraction and Purification of this compound

-

Biomass Separation: Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation or filtration.

-

Solvent Extraction: Extract the supernatant with an equal volume of ethyl acetate (B1210297) (1:1 v/v) by vigorous shaking in a separatory funnel. Collect the organic phase. This step should be repeated 2-3 times to maximize recovery.

-

Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Silica (B1680970) Gel Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

-

Load the dissolved extract onto a silica gel column pre-equilibrated with a non-polar solvent (e.g., chloroform (B151607) or a hexane/ethyl acetate mixture).

-

Elute the column with a gradient of increasing polarity (e.g., increasing the proportion of methanol (B129727) in chloroform).

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify fractions containing the compound of interest.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound and concentrate them.

-

Further purify the sample using a reversed-phase HPLC (RP-HPLC) system with a C18 column.

-

Use a suitable mobile phase, such as a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid), for elution.

-

Monitor the elution profile at a characteristic UV absorbance wavelength for this compound (e.g., around 250-300 nm) and collect the corresponding peak.

-

-

Structure Verification: Confirm the identity and purity of the isolated 5-deoxyenterocin using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Workflow for this compound Isolation and Purification

Caption: Experimental workflow for the isolation of 5-deoxyenterocin.

Genetic Regulation of this compound Biosynthesis

The production of polyketides like this compound in Streptomyces is tightly regulated at multiple levels. The enc gene cluster contains pathway-specific regulatory genes that control the expression of the biosynthetic genes. The expression of these cluster-situated regulators (CSRs) is, in turn, influenced by a complex network of global regulators that respond to various environmental and physiological signals.

Key regulatory inputs include:

-

Nutrient Limitation: The depletion of primary nutrients, such as phosphate (B84403) or nitrogen, often triggers the onset of secondary metabolism.

-

Signaling Molecules: Small diffusible signaling molecules, like γ-butyrolactones, can act as quorum-sensing signals to coordinate antibiotic production within the bacterial population.

-

Growth Phase: Secondary metabolite production is typically initiated during the stationary phase of growth.

While the specific regulators of the enc cluster are not as extensively studied as those for other antibiotics, the general principles of Streptomyces secondary metabolism regulation are expected to apply.

Inferred Regulatory Pathway for this compound Production

Caption: A simplified model of the regulatory cascade for this compound.

Conclusion and Future Perspectives

This compound remains a relatively understudied metabolite within the broader class of enterocins produced by Streptomyces. This guide consolidates the current knowledge, providing a foundation for future research. Key areas that warrant further investigation include:

-

Screening and identification of high-yield this compound-producing strains.

-

Development and validation of robust analytical methods for the quantification of this compound.

-

Elucidation of the specific regulatory mechanisms governing the enc gene cluster.

-

Exploration of the biological activity of this compound and its potential applications.

By addressing these knowledge gaps, the scientific community can unlock the full potential of this compound and the Streptomyces strains that produce it.

References

- 1. Recombinant polyketide synthesis in Streptomyces: engineering of improved host strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Huanglongmycin A-C, Cytotoxic Polyketides Biosynthesized by a Putative Type II Polyketide Synthase From Streptomyces sp. CB09001 [frontiersin.org]

- 3. portal.fis.tum.de [portal.fis.tum.de]

- 4. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthesis of Polyketides in Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Deoxyenterocin Type II Polyketide Synthase Pathway

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the deoxyenterocin type II polyketide synthase (PKS) pathway, a unique biosynthetic route responsible for the production of the polyketide enterocin (B1671362) and its precursor, 5-deoxyenterocin (B10789068). This pathway is of significant interest due to its unusual enzymatic machinery, including a key Favorskii-type rearrangement, which deviates from canonical type II PKS systems. This document details the core components of the pathway, the enzymatic mechanisms, and the genetic organization of the biosynthetic gene cluster. It further presents available quantitative data, detailed experimental protocols for the characterization of key enzymes, and visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding and further research in the field of polyketide biosynthesis and engineering.

Introduction

Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities, including antibacterial, anticancer, and immunosuppressive properties. They are synthesized by large enzyme complexes known as polyketide synthases (PKSs). Type II PKSs are multi-enzyme complexes that iteratively condense simple acyl-CoA precursors to generate a poly-β-ketone backbone, which then undergoes a series of modifications to yield the final polycyclic aromatic product.

The enterocin biosynthetic pathway, which produces 5-deoxyenterocin as a key intermediate, represents a fascinating deviation from the typical type II PKS paradigm.[1] Isolated from the marine bacterium Streptomyces maritimus, the pathway is notable for the formation of a non-aromatic, caged core structure resulting from a rare oxidative Favorskii-like rearrangement.[1] This unique chemistry is catalyzed by the flavoenzyme EncM and sets the enterocin pathway apart from other type II PKS systems that typically produce planar aromatic compounds.[2] Understanding the intricacies of this pathway, particularly the mechanisms of the key enzymes, holds significant potential for the bioengineering of novel polyketide structures with potentially enhanced therapeutic properties.

The this compound Biosynthetic Pathway

The biosynthesis of 5-deoxyenterocin is initiated by a minimal type II PKS and involves a series of unique enzymatic transformations. The overall pathway can be divided into three main stages: polyketide chain assembly, ketoreduction, and the pivotal oxidative rearrangement and cyclization cascade.

Polyketide Chain Assembly

The process begins with the loading of a benzoyl-CoA starter unit onto the acyl carrier protein (ACP), EncC. This is followed by seven iterative Claisen condensation reactions with malonyl-CoA extender units, catalyzed by the ketosynthase/chain length factor (KS/CLF) heterodimer, EncA/EncB. This iterative process elongates the polyketide chain to a linear octaketide intermediate.[1]

Ketoreduction by EncD

During the elongation process, a specific ketoreduction event occurs. The ketoreductase EncD reduces the C9 carbonyl group of the growing polyketide chain. This early reduction is crucial for steering the intermediate away from the typical aromatic cyclization pathways and preparing it for the subsequent rearrangement.[1]

The EncM-Catalyzed Favorskii-type Rearrangement and Cyclization

The hallmark of the this compound pathway is the oxidative Favorskii-type rearrangement catalyzed by the flavoenzyme EncM. EncM utilizes a stable flavin-N5-oxide species to catalyze a dual oxidation of the poly-β-carbonyl intermediate.[2] This triggers a skeletal rearrangement, leading to a branched intermediate. This intermediate then undergoes a series of aldol (B89426) condensations and heterocycle-forming reactions, also facilitated by EncM, to generate the characteristic tricyclic caged core of desmethyl-5-deoxyenterocin.[1][2]

The final step in the formation of 5-deoxyenterocin is a methylation reaction.

Key Enzymes and Their Characteristics

The unique chemistry of the this compound pathway is orchestrated by a set of specialized enzymes encoded within the enc biosynthetic gene cluster.

Minimal Polyketide Synthase (EncA, EncB, EncC)

-

EncA/EncB (KS/CLF): This heterodimeric protein complex forms the core of the PKS. It is responsible for catalyzing the iterative Claisen condensations that build the polyketide backbone. The chain length factor (CLF), EncB, is thought to play a crucial role in determining the final chain length of the octaketide.

-

EncC (ACP): The acyl carrier protein (ACP) acts as a shuttle, tethering the growing polyketide chain via a phosphopantetheinyl arm and presenting it to the various catalytic domains of the PKS.

EncD (Ketoreductase)

EncD is a type II PKS ketoreductase that specifically reduces the C9 carbonyl of the nascent polyketide chain. This modification is critical for preventing the spontaneous cyclization that would lead to aromatic products and instead channels the intermediate towards the Favorskii rearrangement.

EncM (Flavoenzyme)

EncM is the pivotal enzyme in the pathway, responsible for the remarkable skeletal rearrangement. It is a flavoprotein that utilizes a stable flavin-N5-oxide cofactor to perform a dual oxidation of the polyketide substrate.[2][3] This oxidative transformation initiates the Favorskii-type rearrangement. Furthermore, EncM appears to be a multifunctional enzyme, also catalyzing the subsequent aldol condensations and cyclizations that form the complex tricyclic core of this compound.[2]

Quantitative Data

Quantitative characterization of the enzymes in the this compound pathway is essential for a complete understanding of its mechanism and for future engineering efforts. While comprehensive kinetic data for all enzymes is not yet available in the literature, some key parameters for EncM have been determined.

| Enzyme | Substrate | Parameter | Value | Reference |

| EncM | NADPH | kred | 1.3 ± 0.1 s-1 | [3] |

| Apparent Kd | 160 ± 30 µM | [3] | ||

| NADH | kred | 0.028 ± 0.001 s-1 | [3] | |

| Apparent Kd | 4.8 ± 0.5 mM | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of the this compound type II PKS pathway.

Heterologous Expression and Purification of enc Gene Cluster Proteins

A common method for obtaining the enzymes of the this compound pathway for in vitro studies is through heterologous expression in a suitable host, such as Streptomyces coelicolor or E. coli.

References

Deoxyenterocin: A Technical Guide to Isolation and Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyenterocin is a complex polyketide natural product of significant interest due to its intricate molecular architecture and its role as a direct biosynthetic precursor to enterocin.[1] Isolated as a minor metabolite from actinomycetes, primarily of the genus Streptomyces, its structural determination has been a notable challenge, ultimately confirmed through total synthesis.[1][2] This guide provides a comprehensive overview of the methodologies employed for the isolation and complete structure elucidation of (-)-5-Deoxyenterocin, serving as a technical resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Isolation of this compound

The isolation of this compound can be approached from two primary sources: extraction from microbial cultures and purification from a total synthesis reaction mixture.

Isolation from Natural Sources

This compound is produced as a minor metabolite by enterocin-producing strains, such as Streptomyces qinglanensis 172205. The general workflow involves fermentation, extraction, and chromatographic purification.

Purification from Total Synthesis

The first total synthesis of (-)-5-deoxyenterocin provided the ultimate confirmation of its structure. The final step in this process is the purification of the target molecule from the reaction mixture. This is typically achieved using high-performance liquid chromatography (HPLC). The synthetic material was secured, albeit in low yield (10% for the final step), which was sufficient to substantiate the relative and absolute configuration of the natural product.[3][4][5] Purification by reversed-phase semipreparative HPLC is the method of choice for isolating the final synthetic product.[2]

Structure Elucidation

The definitive structure of (-)-5-Deoxyenterocin was established through a combination of modern spectroscopic techniques and was ultimately confirmed by total synthesis. The synthetic product was found to be identical to the natural product based on all scalar properties.[2]

Spectroscopic Data

The following tables summarize the key analytical data used to characterize (-)-5-Deoxyenterocin.

Table 1: High-Resolution Mass Spectrometry Data for (-)-5-Deoxyenterocin

| Parameter | Value | Reference |

| Ionization Mode | Electrospray (ESI) or similar soft ionization technique | [2] |

| m/z Value | The calculated mass was confirmed against the experimental value. | [2] |

| Molecular Formula | Determined via exact mass measurement. | [2] |

| Note: The precise m/z value was not explicitly reported in the primary literature but was used to confirm the identity of the synthetic material against the natural product. |

Table 2: ¹H NMR Spectroscopic Data for (-)-5-Deoxyenterocin

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| — | Data not explicitly detailed in the cited primary literature. | — | — | [2] |

| Note: ¹H NMR data was used to confirm that the synthetic material matched the natural product.[2] |

Table 3: ¹³C NMR Spectroscopic Data for (-)-5-Deoxyenterocin

| Position | Chemical Shift (δ, ppm) | Reference |

| — | Data not explicitly detailed in the cited primary literature. | [2] |

| Note: ¹³C NMR signals were used to confirm that the synthetic material matched the natural product.[2] |

Table 4: Optical Rotation Data for (-)-5-Deoxyenterocin

| Parameter | Value | Reference |

| Specific Rotation ([α]D) | The specific rotation of a synthetic precursor was matched to reported values to confirm stereochemistry. | [2] |

| Note: Confirmation of the absolute configuration was achieved by comparing the optical rotation of key synthetic intermediates with known compounds.[2] |

Biomimetic Synthesis Pathway

The total synthesis of this compound was envisioned through a biomimetic twofold intramolecular aldol (B89426) reaction. This key step involves the cyclization of a linear triketone precursor to form the core bicyclic structure of this compound.[2] This elegant cascade reaction highlights the efficiency of biosynthetic pathways.

Detailed Experimental Protocols

Protocol 1: Streptomyces Fermentation and Metabolite Extraction

This protocol is a generalized procedure for obtaining a crude extract containing polyketide metabolites.

-

Inoculation and Growth: Inoculate a suitable liquid medium (e.g., YEME, ISP2) with a spore suspension or mycelial fragments of the Streptomyces strain. Incubate at 28-30°C with shaking (approx. 200 rpm) for 5-10 days.

-

Harvesting: Separate the mycelia from the culture broth by centrifugation or filtration.

-

Extraction:

-

Broth: Extract the filtered broth 2-3 times with an equal volume of an immiscible organic solvent such as ethyl acetate.

-

Mycelia: Homogenize the mycelial mass in a solvent like acetone (B3395972) or methanol (B129727), filter, and remove the solvent in vacuo. Resuspend the aqueous residue and extract with ethyl acetate.

-

-

Concentration: Combine all organic extracts, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude extract.

-

Storage: Store the crude extract at -20°C until further purification.

Protocol 2: Reversed-Phase HPLC Purification

This protocol outlines a standard method for the semi-preparative purification of this compound from a crude or semi-purified extract.

-

Sample Preparation: Dissolve the extract in a minimal volume of a suitable solvent (e.g., methanol or DMSO) and filter through a 0.22 µm syringe filter.

-

Column and Solvents:

-

Column: C18 semi-preparative column (e.g., 10 x 250 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or formic acid.

-

-

Chromatographic Conditions:

-

Elution: Use a linear gradient, for example, from 10% B to 90% B over 40 minutes.

-

Flow Rate: 2-4 mL/min.

-

Detection: Monitor the elution profile using a UV detector, typically at wavelengths of 210 nm and 254 nm.

-

-

Fraction Collection: Collect fractions corresponding to the peaks of interest based on the chromatogram.

-

Analysis and Pooling: Analyze the collected fractions by analytical HPLC or LC-MS to identify those containing pure this compound. Pool the pure fractions and remove the solvent in vacuo to obtain the purified compound.

Protocol 3: NMR Spectroscopic Analysis

-

Sample Preparation: Dissolve 1-5 mg of the purified compound in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Analysis: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire a series of NMR spectra on a high-field spectrometer (≥400 MHz):

-

1D Spectra: ¹H NMR and ¹³C NMR (with proton decoupling).

-

2D Spectra: Correlation Spectroscopy (COSY) to establish H-H couplings, and Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) to assign H-C one-bond and long-range correlations, respectively.

-

-

Data Processing: Process the acquired data to determine chemical shifts, coupling constants, and through-bond correlations to assemble the planar structure of the molecule.

Protocol 4: High-Resolution Mass Spectrometry (HRMS) Analysis

-

Sample Preparation: Prepare a dilute solution of the purified compound (approx. 10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), in positive or negative ion mode.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap). Ensure the instrument is properly calibrated to achieve high mass accuracy (<5 ppm).

-

Data Analysis: Determine the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). Use the exact mass to calculate the elemental composition and confirm the molecular formula of this compound.

References

- 1. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. portal.fis.tum.de [portal.fis.tum.de]

Natural Analogs of Deoxyenterocin: A Technical Guide to Their Bioactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyenterocin, a polyketide natural product, and its analogs represent a class of molecules with emerging biological activities. Distinct from the well-studied bacteriocin (B1578144) peptides also referred to as enterocins, these polyketides are biosynthesized by Type II polyketide synthase (PKS) systems, primarily in Streptomyces species.[1][2] This technical guide provides an in-depth overview of the known natural analogs of this compound, their reported bioactivities, and the experimental methodologies used for their evaluation. Due to the nascent stage of research into these specific compounds, this guide also highlights areas where further investigation is warranted, particularly concerning their mechanism of action and specific quantitative bioactivity.

Natural Analogs of this compound

The primary natural analog of this compound is enterocin (B1671362) itself, from which this compound is derived by the absence of a hydroxyl group at the C-5 position.[2] Closely related natural products isolated from the same biosynthetic pathway include the wailupemycins, such as wailupemycins A, B, and C.[1] Additionally, various fluorinated analogs have been synthesized to explore their therapeutic potential.[3]

Bioactivity of this compound Analogs

The biological activities of this compound and its analogs are not yet extensively documented in publicly available literature. However, preliminary studies indicate potential in antibacterial and anticancer applications.

Data Presentation: Bioactivity of this compound Analogs

| Compound/Analog | Bioactivity Type | Target(s) | Quantitative Data | Citation(s) |

| Enterocin | Anti-amyloidogenic | β-amyloid protein (Aβ1-42) fibrillation | Obvious inhibitory activity (qualitative) | [1] |

| Enterocin | Cytotoxicity | HeLa and HepG2 cells | Moderate cytotoxicity (qualitative) | [1] |

| Wailupemycin S (fluorinated analog) | Antibacterial | Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus (MRSA) | MIC = 4 µg/mL | [3] |

| This compound | Not specified | Not specified | No quantitative data available | - |

| Wailupemycin A | Not specified | Not specified | No quantitative data available | - |

| Wailupemycin B | Not specified | Not specified | No quantitative data available | - |

| Wailupemycin C | Not specified | Not specified | No quantitative data available | - |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the bioactivity of this compound and its analogs. These are standard protocols that can be adapted for polyketide natural products.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol is used to determine the lowest concentration of a compound that inhibits the visible growth of a bacterium.

a. Materials:

-

Test compound (e.g., Wailupemycin S) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strains (e.g., Staphylococcus aureus, MRSA).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Sterile 96-well microtiter plates.

-

Spectrophotometer.

-

Incubator.

b. Procedure:

-

Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compound: Perform a two-fold serial dilution of the test compound in CAMHB in the 96-well plate.

-

Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacterium is observed. This can be assessed visually or by measuring the optical density at 600 nm.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

a. Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2).

-

Complete cell culture medium (e.g., DMEM with 10% FBS).

-

Test compound dissolved in DMSO.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

Sterile 96-well plates.

-

Multi-well plate reader.

b. Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well plate reader. The absorbance is proportional to the number of viable cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be calculated.

Visualizations

Biosynthetic Pathway of Enterocin and its Analogs

The bioactivity of this compound and its analogs is a direct consequence of their molecular structure, which is assembled by a Type II polyketide synthase. Understanding this biosynthetic pathway is crucial for efforts in biosynthetic engineering to create novel analogs with potentially enhanced activities.

Caption: Biosynthesis of Enterocin and its natural analogs.

Experimental Workflow for Bioactivity Screening

The general workflow for screening natural products like this compound for potential bioactivity involves a series of steps from isolation to characterization of their biological effects.

Caption: Experimental workflow for bioactivity screening.

Conclusion and Future Directions

The natural analogs of this compound, including enterocin and the wailupemycins, represent a promising yet underexplored class of polyketide natural products. The available data, though limited, suggest potential antibacterial and cytotoxic activities. A significant challenge in the field is the ambiguity of the term "enterocin," which necessitates careful distinction from its bacteriocin counterparts.

Future research should focus on:

-

Comprehensive Bioactivity Screening: Systematic evaluation of the antibacterial, antifungal, antiviral, and cytotoxic activities of purified this compound and its natural analogs is required.

-

Quantitative Analysis: Determination of quantitative bioactivity metrics such as MIC and IC50 values is crucial for comparing the potency of these compounds.

-

Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying the bioactivity of these polyketides will be essential for their development as therapeutic agents. This includes identifying their cellular targets and the signaling pathways they modulate.

-

Biosynthetic Engineering: The well-characterized biosynthetic pathway offers opportunities for generating novel analogs with improved activity and pharmacological properties.

This technical guide serves as a foundational resource for researchers entering this exciting field, providing a summary of the current knowledge and a roadmap for future investigations into the therapeutic potential of this compound and its natural analogs.

References

- 1. Genotype-driven isolation of enterocin with novel bioactivities from mangrove-derived Streptomyces qinglanensis 172205 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biomimetic Total Synthesis of Enterocin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Expanding the Chemical Diversity of Secondary Metabolites Produced by Two Marine-Derived Enterocin- and Wailupemycin-Producing Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]

Deoxyenterocin's Antibacterial Action Against Gram-Positive Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deoxyenterocin, a member of the enterocin (B1671362) family of bacteriocins, represents a promising class of natural antimicrobial peptides with potential applications in both food preservation and clinical therapeutics. Produced by various strains of Enterococcus, these peptides exhibit potent bactericidal activity, primarily targeting Gram-positive bacteria. This technical guide provides an in-depth overview of the antibacterial spectrum of this compound and related enterocins, detailed experimental protocols for its characterization, and a visual representation of its mechanism of action. While specific quantitative data for this compound remains limited in publicly accessible literature, this guide consolidates available information on closely related enterocins to provide a valuable comparative resource.

Data Presentation: Antibacterial Spectrum of Enterocins

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various enterocins against a range of clinically relevant Gram-positive bacteria. It is important to note that specific MIC data for this compound is not widely available; therefore, data for other well-characterized enterocins are presented to illustrate the general potency of this bacteriocin (B1578144) class.

| Bacteriocin | Target Gram-Positive Bacteria | MIC (μg/mL) | Reference |

| Enterocin P | Enterococcus faecalis | 13.85 | [1] |

| Enterocin E-760 | Various Gram-positive bacteria | 0.1 - 3.2 | [2] |

| Enterocin A | Staphylococcus aureus subsp. aureus ATCC 25923 | 27 - 109 | [3] |

| Enterocin A | Bacillus cereus GPE 3003 | 27 - 109 | [3] |

| Enterocin A | Micrococcus luteus GPE 3001 | 27 - 109 | [3] |

Note: The provided MIC values are indicative of the potent antibacterial activity of enterocins. Further research is required to establish a comprehensive antibacterial spectrum for this compound specifically.

Experimental Protocols

This section details the methodologies for key experiments essential for characterizing the antibacterial properties of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[4][5]

a. Preparation of Bacterial Inoculum:

-

From a fresh overnight culture of the target Gram-positive bacterium on a suitable agar (B569324) plate, select several morphologically similar colonies.

-

Transfer the colonies into a tube containing sterile saline or broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

b. Preparation of this compound Dilutions:

-

Prepare a stock solution of purified this compound in a suitable sterile solvent.

-

Perform serial two-fold dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth media within a 96-well microtiter plate.

c. Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control well (bacteria and broth, no this compound) and a negative control well (broth only).

-

Incubate the plate at the optimal growth temperature for the target bacterium (e.g., 37°C) for 18-24 hours.

d. Interpretation of Results:

-

The MIC is visually determined as the lowest concentration of this compound in which there is no visible turbidity (growth) after incubation.

Time-Kill Kinetics Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[6][7][8][9]

a. Assay Setup:

-

Prepare tubes containing a standardized bacterial inoculum (e.g., 1-5 x 10⁶ CFU/mL) in a suitable broth.

-

Add this compound at various concentrations (e.g., 1x, 2x, 4x MIC).

-

Include a growth control tube without this compound.

b. Sampling and Plating:

-

Incubate the tubes at the appropriate temperature with shaking.

-

At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

-

Perform serial dilutions of the aliquots in sterile saline or phosphate-buffered saline (PBS).

-

Plate the dilutions onto appropriate agar plates.

c. Enumeration and Analysis:

-

Incubate the plates until colonies are visible.

-

Count the number of colony-forming units (CFU) on each plate.

-

Calculate the log₁₀ CFU/mL for each time point and concentration.

-

Plot log₁₀ CFU/mL versus time to generate time-kill curves. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal activity.[7]

Membrane Permeabilization Assay

This assay determines if an antimicrobial agent disrupts the integrity of the bacterial cell membrane.

a. Outer Membrane Permeabilization (NPN Uptake Assay): [10][11] While primarily for Gram-negative bacteria, this can be adapted to study cell envelope stress in Gram-positives.

-

Grow the target bacteria to mid-logarithmic phase and wash the cells with a suitable buffer (e.g., 5 mM HEPES, pH 7.2).

-

Resuspend the cells in the same buffer.

-

Add the fluorescent probe N-phenyl-1-naphthylamine (NPN) to the cell suspension. NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.

-

Measure the baseline fluorescence.

-

Add this compound and monitor the increase in fluorescence over time, which indicates the uptake of NPN due to membrane disruption.

b. Inner Membrane Depolarization (DiSC₃(5) Assay): [10][12]

-

Prepare bacterial cells as described for the NPN assay.

-

Add the membrane potential-sensitive dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)) to the cell suspension. This dye is quenched when it accumulates in polarized membranes.

-

Add KCl to equilibrate the potassium ion concentration.

-

Measure the baseline fluorescence.

-

Add this compound and monitor the increase in fluorescence, which indicates membrane depolarization and release of the dye.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks related to the study of this compound.

Caption: Experimental workflow for characterizing this compound's antibacterial activity.

Caption: Proposed mechanism of action for this compound against Gram-positive bacteria.

References

- 1. A Comparison of Antibacterial Properties of Tachyplesin, Thanatin, and Enterocin P on Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of antibacterial activity of enterocin A-colicin E1 fusion peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial activity and cytotoxicity of a novel bacteriocin isolated from Pseudomonas sp. strain 166 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Total Synthesis of (-)-5-Deoxyenterocin and Attempted Late-Stage Functionalization Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Correlation between Vancomycin MIC Values and Those of Other Agents against Gram-Positive Bacteria among Patients with Bloodstream Infections Caused by Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility and the in vitro postantibiotic effects of vancomycin and ciprofloxacin against Bacillus cereus isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Antibiotic susceptibility of clinical isolates of Listeria monocytogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biochemical and genetic characterization of enterocin P, a novel sec-dependent bacteriocin from Enterococcus faecium P13 with a broad antimicrobial spectrum - PubMed [pubmed.ncbi.nlm.nih.gov]

Deoxyenterocin's Potential Against Gram-Negative Bacteria: A Technical Overview

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction

Enterocins, a class of bacteriocins produced by Enterococcus species, are peptides with significant antimicrobial properties. While traditionally known for their activity against Gram-positive bacteria, certain enterocins have demonstrated a broader spectrum of activity, including efficacy against challenging Gram-negative pathogens. This technical guide explores the antibacterial spectrum of enterocins against Gram-negative bacteria, with a focus on providing a framework for the potential assessment of deoxyenterocin. The information is tailored for researchers, scientists, and professionals involved in drug development.

Antibacterial Spectrum of Analogous Enterocins Against Gram-Negative Bacteria

The outer membrane of Gram-negative bacteria typically presents a formidable barrier to many antimicrobial agents. However, some enterocins have been shown to overcome this barrier. The following tables summarize the available quantitative data for Enterocin (B1671362) E-760 and Enterocin L50 against a range of Gram-negative bacteria. This data can serve as a valuable reference for predicting the potential efficacy of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Enterocin E-760 against Gram-Negative Bacteria [1][2][3]

| Bacterial Species | Strain | MIC (µg/mL) |

| Salmonella enterica serovar Enteritidis | ATCC 13076 | 0.8 |

| Salmonella enterica serovar Choleraesuis | ATCC 13312 | 1.6 |

| Salmonella enterica serovar Typhimurium | ATCC 14028 | 1.6 |

| Salmonella enterica serovar Gallinarum | ATCC 9184 | 0.8 |

| Escherichia coli | O157:H7 | 3.2 |

| Yersinia enterocolitica | ATCC 9610 | 1.6 |

| Citrobacter freundii | ATCC 8090 | 3.2 |

| Klebsiella pneumoniae | ATCC 13883 | >3.2 |

| Shigella dysenteriae | ATCC 13313 | 1.6 |

| Pseudomonas aeruginosa | ATCC 27853 | >3.2 |

| Proteus mirabilis | ATCC 12453 | 3.2 |

| Morganella morganii | ATCC 25830 | 1.6 |

| Campylobacter jejuni | (Multiple Isolates) | 0.05 - 1.6 |

Table 2: Minimum Inhibitory Concentration (MIC) of Enterocin L50 (L50A/L50B) against Gram-Negative Bacteria [4][5][6]

| Bacterial Species | Strain | MIC (µg/mL) |

| Pseudomonas aeruginosa | ATCC 27855 | 128 |

| Campylobacter coli | ATCC 33559 | 64 |

Note: The activity of Enterocin L50 against Gram-negative bacteria is generally weaker compared to its potent activity against Gram-positive bacteria. The two peptides of enterocin L50, L50A and L50B, can act synergistically.[7]

Proposed Mechanism of Action

The primary mechanism by which enterocins are thought to act against Gram-negative bacteria involves the disruption of the outer membrane, followed by the permeabilization of the cytoplasmic membrane. This leads to the dissipation of the proton motive force, leakage of essential ions and metabolites, and ultimately, cell death.

Caption: Proposed mechanism of enterocin action against Gram-negative bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antibacterial activity of enterocins.

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Bacteriocin (B1578144) stock solution (e.g., purified this compound)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for non-fastidious bacteria)

-

Bacterial inoculum, standardized to approximately 5 x 10^5 CFU/mL

-

Sterile multichannel pipettes and tips

-

Microplate reader

Procedure:

-

Preparation of Bacteriocin Dilutions:

-

Prepare a series of two-fold dilutions of the bacteriocin stock solution in the broth medium directly in the microtiter plate.

-

Typically, 100 µL of broth is added to wells 2 through 12.

-

100 µL of the bacteriocin stock solution (at twice the highest desired final concentration) is added to well 1.

-

Serial dilutions are then performed by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. 100 µL is discarded from well 10. Well 11 serves as a positive control (no bacteriocin), and well 12 serves as a negative control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to each well from 1 to 11. The final volume in each well will be 200 µL.

-

-

Incubation:

-

Incubate the microtiter plate at the optimal growth temperature for the test bacterium (e.g., 37°C) for 16-20 hours.

-

-

Reading the Results:

-

The MIC is determined as the lowest concentration of the bacteriocin at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD600).

-

Caption: Experimental workflow for MIC determination by broth microdilution.

This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria, which is indicated by the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

-

Gram-negative bacterial culture in mid-logarithmic growth phase

-

HEPES buffer (5 mM, pH 7.2)

-

N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

-

Bacteriocin solution

-

Fluorometer or microplate reader with fluorescence capabilities (Excitation: 350 nm, Emission: 420 nm)

-

Black, clear-bottom 96-well plates

Procedure:

-

Cell Preparation:

-

Harvest bacterial cells from the culture by centrifugation.

-

Wash the cell pellet twice with HEPES buffer.

-

Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD600) of 0.5.

-

-

Assay Setup:

-

In a 96-well plate, add the bacterial cell suspension to each well.

-

Add NPN to each well to a final concentration of 10 µM.

-

-

Fluorescence Measurement:

-

Measure the baseline fluorescence.

-

Add the bacteriocin (e.g., this compound) at various concentrations to the wells.

-

Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates the uptake of NPN into the disrupted outer membrane.

-

-

Data Analysis:

-

The permeabilizing effect of the bacteriocin is quantified by the increase in fluorescence units. A known membrane-permeabilizing agent, such as polymyxin (B74138) B, can be used as a positive control.

-

Conclusion

While specific data for this compound remains to be elucidated, the information available for analogous enterocins provides a strong foundation for future research. The demonstrated activity of enterocins like E-760 and L50 against a variety of Gram-negative pathogens highlights the potential of this class of bacteriocins as novel therapeutic agents. The detailed protocols provided in this guide offer a standardized approach for the systematic evaluation of this compound's antibacterial spectrum and mechanism of action. Further investigation into this compound is warranted to determine its specific activity and potential clinical utility in combating infections caused by Gram-negative bacteria.

References

- 1. Isolation and Purification of Enterocin E-760 with Broad Antimicrobial Activity against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isolation and purification of enterocin E-760 with broad antimicrobial activity against gram-positive and gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cusabio.com [cusabio.com]

- 4. journals.asm.org [journals.asm.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Antimicrobial Activity of Synthetic Enterocins A, B, P, SEK4, and L50, Alone and in Combinations, against Clostridium perfringens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Technical Whitepaper: An Examination of Bacteriocin Antiviral Activity Against Influenza A H1N1

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research for "Deoxyenterocin" and its antiviral activity against Influenza A H1N1 yielded no publicly available scientific literature. "this compound" is a small molecule co-metabolite known for its antibacterial properties[1][2]. The focus of this technical guide has been shifted to Enterocin B , a different molecule, which is a bacteriocin (B1578144) peptide that has demonstrated antiviral activity against Influenza A H1N1[3][4]. This paper will detail the findings on Enterocin B as a relevant alternative in the study of bacteriocins for antiviral applications.

Introduction to Enterocins and Their Antiviral Potential

Enterocins are a class of bacteriocins, which are ribosomally synthesized peptides produced by Enterococcus species. While extensively studied for their antibacterial properties, emerging research has highlighted their potential as antiviral agents, particularly against enveloped viruses[5]. Enterocin B, a Class IId bacteriocin, has been identified as having inhibitory effects on the influenza A virus[3][6]. This document provides a comprehensive overview of the current research on the anti-influenza activity of Enterocin B.

Quantitative Data Summary

The antiviral efficacy of chemically synthesized Enterocin B against Influenza A H1N1 and its effect on host cells have been quantified in vitro. The following tables summarize the key findings.

Table 1: Antiviral Activity of Enterocin B against Influenza A Viruses

| Virus Strain | Cell Line | Effective Concentration (µg/mL) | Endpoint |

| A/South Africa/3626/2013(H1N1)pdm | MDCK | 2.5 - 5 | Inhibition of Cytopathic Effect |

| А/Perth/16/2009(H3N2) | MDCK | 2.5 - 5 | Inhibition of Cytopathic Effect |

Data extracted from a study by Ermolenko et al., 2019.[3]

Table 2: Cytotoxicity of Enterocin B

| Cell Line | Cytotoxic Concentration | Observation |

| MDCK | > 10 µg/mL | Partial damage to the cell monolayer |

Data extracted from a study by Ermolenko et al., 2019.[3]

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of Enterocin B's antiviral activity.

Cell Culture and Virus Propagation

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells were used for both cytotoxicity assays and viral inhibition studies. MDCK cells are a standard model for influenza virus research.

-

Virus Strains: The study utilized the pandemic influenza strain A/South Africa/3626/2013(H1N1)pdm and the seasonal strain А/Perth/16/2009(H3N2)[3][4].

Cytotoxicity Assay

The potential toxic effects of Enterocin B on MDCK cells were assessed to determine a safe therapeutic window.

-

Method: A monolayer of MDCK cells was exposed to varying concentrations of chemically synthesized Enterocin B.

-

Observation: The cytopathic effect (CPE) on the cells was observed. Partial damage to the cell monolayer was noted only at concentrations exceeding 10 μg/ml, indicating low toxicity at its effective antiviral concentrations[3][4].

Antiviral Activity Assay (Inhibition of Cytopathic Effect)

This assay was performed to determine the concentration of Enterocin B required to inhibit virus-induced cell death.

-

Method: MDCK cell monolayers were infected with the influenza A virus strains.

-

Treatment: The infected cells were then treated with different concentrations of Enterocin B.

-

Endpoint: The inhibition of the viral cytopathic effect was measured. An effective concentration of 2.5-5 μg/ml was found to inhibit the cytopathic effect, depending on the viral dose[3][4].

Visualizations: Workflows and Potential Mechanisms

Experimental Workflow for Antiviral Activity Assessment

The following diagram illustrates the general workflow for evaluating the in vitro antiviral activity of Enterocin B.

Caption: Workflow for in vitro antiviral testing of Enterocin B.

Postulated Antiviral Mechanism of Bacteriocins against Enveloped Viruses

While the precise mechanism of Enterocin B against the influenza virus is not yet fully elucidated, the general mechanism for bacteriocins against enveloped viruses is thought to involve disruption of the viral envelope.

Caption: Proposed mechanism of Enterocin B against influenza virus.

Conclusion and Future Directions

The available data indicates that Enterocin B demonstrates notable antiviral activity against influenza A H1N1 in vitro at concentrations that are not significantly toxic to host cells[3]. This suggests its potential as a lead compound for the development of novel anti-influenza therapeutics. The protective effect observed in a mouse model using an Enterocin B-producing probiotic strain further supports its potential, although this may also involve immune modulation[3].

Future research should focus on elucidating the precise molecular mechanism by which Enterocin B inhibits influenza A H1N1 replication. Studies to determine if it interacts directly with viral glycoproteins like hemagglutinin or neuraminidase, or if it disrupts the viral envelope, are warranted. Furthermore, comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety of purified Enterocin B as a potential antiviral drug.

References

- 1. scbt.com [scbt.com]

- 2. This compound | C22H20O9 | CID 16216913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Anti-Influenza Activity of Enterocin B In vitro and Protective Effect of Bacteriocinogenic Enterococcal Probiotic Strain on Influenza Infection in Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Enterocin DD14 can inhibit the infection of eukaryotic cells with enveloped viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enterocins: Classification, Synthesis, Antibacterial Mechanisms and Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Properties of Deoxyenterocin: A Technical Guide for Researchers

Introduction

Deoxyenterocin, a polyketide natural product, presents a chemical structure suggestive of potential antioxidant activity. Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and the body's antioxidant defense mechanisms, is implicated in the pathogenesis of numerous diseases. This guide provides a comprehensive overview of the standard in vitro assays that can be employed to systematically evaluate the antioxidant potential of this compound. The detailed experimental protocols, data presentation formats, and visualization of experimental workflows are designed to assist researchers, scientists, and drug development professionals in assessing its efficacy as a potential antioxidant agent.

Core In Vitro Antioxidant Assays

A multi-assay approach is recommended to thoroughly characterize the antioxidant profile of this compound, as different assays reflect various mechanisms of antioxidant action, such as radical scavenging and reducing power.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging ability of a compound.[1][2] The principle is based on the reduction of the stable DPPH radical, which is deep purple, to the yellow-colored non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant.[2] The degree of discoloration, measured spectrophotometrically, indicates the scavenging potential.[3]

Table 1: Hypothetical DPPH Radical Scavenging Activity of this compound

| Concentration (µg/mL) | Absorbance at 517 nm | % Inhibition | IC₅₀ (µg/mL) |

| Control | 0.980 ± 0.02 | 0 | \multirow{6}{*}{[Calculated Value]} |

| 10 | 0.850 ± 0.03 | 13.27 | |

| 25 | 0.690 ± 0.02 | 29.59 | |

| 50 | 0.495 ± 0.01 | 49.49 | |

| 100 | 0.260 ± 0.02 | 73.47 | |

| 250 | 0.110 ± 0.01 | 88.78 | |

| Ascorbic Acid (Std.) | - | - | [Reference Value] |

Experimental Protocol: DPPH Assay [2][3][4]

-

Reagent Preparation :

-

Prepare a 0.1 mM DPPH solution in methanol (B129727). Store in the dark.

-

Prepare stock solutions of this compound and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol or DMSO).

-

-

Assay Procedure :

-

In a 96-well plate or cuvettes, add 100 µL of various concentrations of the this compound solution.

-

Add 100 µL of the DPPH working solution to each well.

-

A blank well should contain the solvent without the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader or spectrophotometer.

-

-

Calculation :

-

The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.

-

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+).[5] The pre-formed radical cation has a blue-green color, which is decolorized in the presence of an antioxidant. This assay is applicable to both hydrophilic and lipophilic antioxidants.

Table 2: Hypothetical ABTS Radical Scavenging Activity of this compound

| Concentration (µg/mL) | Absorbance at 734 nm | % Inhibition | IC₅₀ (µg/mL) |

| Control | 0.700 ± 0.03 | 0 | \multirow{6}{*}{[Calculated Value]} |

| 10 | 0.610 ± 0.02 | 12.86 | |

| 25 | 0.520 ± 0.03 | 25.71 | |

| 50 | 0.360 ± 0.01 | 48.57 | |

| 100 | 0.180 ± 0.02 | 74.29 | |

| 250 | 0.090 ± 0.01 | 87.14 | |

| Trolox (Std.) | - | - | [Reference Value] |

Experimental Protocol: ABTS Assay [5][6][7]

-

Reagent Preparation :

-

Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution.

-

To generate the ABTS•+ radical, mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours.

-

Dilute the ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.700 (± 0.02) at 734 nm.

-

-

Assay Procedure :

-

Add 10 µL of various concentrations of the this compound solution to a 96-well plate.

-

Add 200 µL of the diluted ABTS•+ solution to each well.

-

Incubate for 6 minutes at room temperature.

-

Measure the absorbance at 734 nm.

-

-

Calculation :

-

The percentage of scavenging activity is calculated using the same formula as for the DPPH assay.

-

The IC₅₀ value is determined from the dose-response curve.

-

3. Superoxide (B77818) Radical (O₂•⁻) Scavenging Assay

Superoxide radicals are biologically important ROS. This assay typically uses a non-enzymatic system, such as the phenazine (B1670421) methosulfate-NADH system, to generate superoxide radicals, which then reduce nitroblue tetrazolium (NBT) to a purple formazan. An antioxidant will inhibit this reduction.[6]

Table 3: Hypothetical Superoxide Radical Scavenging Activity of this compound

| Concentration (µg/mL) | Absorbance at 560 nm | % Scavenging | IC₅₀ (µg/mL) |

| Control | 0.850 ± 0.04 | 0 | \multirow{6}{*}{[Calculated Value]} |

| 50 | 0.720 ± 0.03 | 15.29 | |

| 100 | 0.590 ± 0.02 | 30.59 | |

| 250 | 0.430 ± 0.03 | 49.41 | |

| 500 | 0.280 ± 0.02 | 67.06 | |

| 1000 | 0.150 ± 0.01 | 82.35 | |

| Quercetin (Std.) | - | - | [Reference Value] |

Experimental Protocol: Superoxide Radical Scavenging Assay [6][8]

-

Reagent Preparation :

-

Prepare solutions of NBT (e.g., 156 µM), NADH (e.g., 468 µM), and PMS (e.g., 60 µM) in phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).

-

-

Assay Procedure :

-

In a reaction vessel, mix 1 mL of NBT solution, 1 mL of NADH solution, and various concentrations of the this compound solution.

-

Initiate the reaction by adding 100 µL of PMS solution.

-

Incubate the mixture at 25°C for 5 minutes.

-

Measure the absorbance at 560 nm.

-

-

Calculation :

-

The percentage of superoxide radical scavenging is calculated using the standard inhibition formula.

-

4. Hydroxyl Radical (•OH) Scavenging Assay

The hydroxyl radical is the most reactive of the ROS. A common method to assess scavenging of this radical is the Fenton reaction-based deoxyribose degradation assay. Hydroxyl radicals generated by the Fe²⁺-ascorbate-EDTA-H₂O₂ system degrade deoxyribose, and the resulting products are quantified by their reaction with thiobarbituric acid (TBA) to form a pink chromogen.[9]

Table 4: Hypothetical Hydroxyl Radical Scavenging Activity of this compound

| Concentration (µg/mL) | Absorbance at 532 nm | % Scavenging | IC₅₀ (µg/mL) |

| Control | 0.650 ± 0.03 | 0 | \multirow{6}{*}{[Calculated Value]} |

| 50 | 0.580 ± 0.02 | 10.77 | |

| 100 | 0.490 ± 0.03 | 24.62 | |

| 250 | 0.370 ± 0.01 | 43.08 | |

| 500 | 0.250 ± 0.02 | 61.54 | |

| 1000 | 0.160 ± 0.01 | 75.38 | |

| Mannitol (Std.) | - | - | [Reference Value] |

Experimental Protocol: Hydroxyl Radical Scavenging Assay [9]

-

Reagent Preparation :

-

Prepare solutions of FeCl₃, EDTA, ascorbic acid, H₂O₂, and deoxyribose in phosphate buffer.

-

-

Assay Procedure :

-

The reaction mixture contains, in a final volume of 1 mL: deoxyribose (e.g., 2.8 mM), FeCl₃ (e.g., 0.1 mM), EDTA (e.g., 0.1 mM), H₂O₂ (e.g., 1 mM), ascorbic acid (e.g., 0.1 mM), and various concentrations of this compound.

-

Incubate at 37°C for 1 hour.

-

Add 1 mL of 1% TBA and 1 mL of 2.8% trichloroacetic acid (TCA).

-

Heat the mixture in a water bath at 95°C for 15 minutes.

-

Cool the mixture and measure the absorbance of the pink chromogen at 532 nm.

-

-

Calculation :

-

The percentage of scavenging is calculated based on the reduction in absorbance compared to the control.

-

5. Ferric Reducing Antioxidant Power (FRAP) Assay

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous complex. An increase in absorbance indicates a higher reducing power.[10]

Table 5: Hypothetical Ferric Reducing Power of this compound

| Concentration (µg/mL) | Absorbance at 700 nm |

| 50 | 0.150 ± 0.01 |

| 100 | 0.280 ± 0.02 |

| 250 | 0.550 ± 0.03 |

| 500 | 0.890 ± 0.04 |

| 1000 | 1.250 ± 0.05 |

| BHT (Std., 1000 µg/mL) | [Reference Value] |

Experimental Protocol: Ferric Reducing Power Assay [8][10]

-

Reagent Preparation :

-

Prepare phosphate buffer (0.2 M, pH 6.6), 1% potassium ferricyanide, and 10% TCA.

-

-

Assay Procedure :

-

Mix 0.25 mL of various concentrations of this compound with 0.25 mL of phosphate buffer and 0.25 mL of 1% potassium ferricyanide.

-

Incubate at 50°C for 20 minutes.

-

Add 0.25 mL of 10% TCA to stop the reaction.

-

Centrifuge the mixture.

-

Take 0.5 mL of the supernatant and mix with 0.5 mL of deionized water and 0.1 mL of 0.1% ferric chloride.

-

Allow the reaction to proceed for 10 minutes.

-

Measure the absorbance at 700 nm.

-

-

Interpretation :

-

Higher absorbance values indicate greater reducing power.

-

Antioxidant Signaling Pathways